molecular formula C8H7F2NO2 B2657290 2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid CAS No. 1781036-04-1

2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid

Cat. No.: B2657290
CAS No.: 1781036-04-1
M. Wt: 187.146
InChI Key: LCGRGGRRGPLBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C8H7F2NO2 . It has a molecular weight of 187.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7F2NO2/c1-5-2-3-11-6(4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 287.5±35.0 °C at 760 mmHg . The compound is a powder at room temperature .

Scientific Research Applications

Crystal Structure Analysis

  • The compound is used in the analysis of crystal structures. For instance, a study on the crystal structure of a pyridine herbicide shows the formation of a three-dimensional network through various molecular interactions, highlighting its role in structural chemistry (Park et al., 2016).

Synthesis and Structural Studies

  • It is instrumental in the synthesis and structural studies of complex molecules. A paper details the preparation of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showcasing its use in regioselective synthesis and molecular conformation studies (Chui et al., 2004).
  • Another study focuses on the preparation of (2-Methyl-2H-chromen-2-yl)acetic acids, emphasizing its role in the synthesis of methoxy derivatives (Yamaguchi et al., 1992).

Ionic Liquids and Catalysis

  • The compound finds application in the creation of ionic liquids and their use in acid catalysis, as demonstrated by a study involving 2-methylpyridinium based ionic liquids (Duan et al., 2006).

Fluorescence Spectra Analysis

  • Research has been conducted on the absorption and fluorescence spectra of various pyridinimines and their complex with acetic acid, indicating its use in spectroscopic analysis (Fujimoto & Inuzuka, 1991).

Food Contact Material Safety

  • Its derivatives have been evaluated for safety in food contact materials, as per a scientific opinion by EFSA (Flavourings, 2010).

Copolymerization Studies

  • The compound is used in copolymerization studies, with research exploring the copolymerizability of vinylpyridines (Tamikado, 1960).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

2,2-difluoro-2-(4-methylpyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-2-3-11-6(4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGRGGRRGPLBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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